Cas no 1369041-12-2 (Benzenamine, N-(1-methylethyl)-4-(2-methylpropyl)-)

Benzenamine, N-(1-methylethyl)-4-(2-methylpropyl)- 化学的及び物理的性質

名前と識別子

-

- Benzenamine, N-(1-methylethyl)-4-(2-methylpropyl)-

-

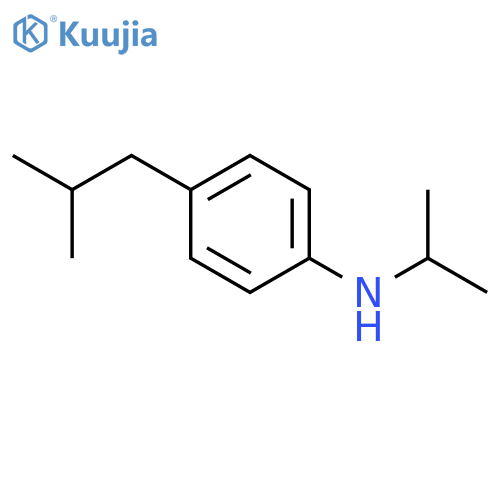

- インチ: 1S/C13H21N/c1-10(2)9-12-5-7-13(8-6-12)14-11(3)4/h5-8,10-11,14H,9H2,1-4H3

- InChIKey: PDKWTGFTERKTTB-UHFFFAOYSA-N

- ほほえんだ: C1(NC(C)C)=CC=C(CC(C)C)C=C1

Benzenamine, N-(1-methylethyl)-4-(2-methylpropyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-695933-2.5g |

4-(2-methylpropyl)-N-(propan-2-yl)aniline |

1369041-12-2 | 2.5g |

$1428.0 | 2023-05-30 | ||

| Enamine | EN300-695933-0.05g |

4-(2-methylpropyl)-N-(propan-2-yl)aniline |

1369041-12-2 | 0.05g |

$612.0 | 2023-05-30 | ||

| Enamine | EN300-695933-10.0g |

4-(2-methylpropyl)-N-(propan-2-yl)aniline |

1369041-12-2 | 10g |

$3131.0 | 2023-05-30 | ||

| Enamine | EN300-695933-5.0g |

4-(2-methylpropyl)-N-(propan-2-yl)aniline |

1369041-12-2 | 5g |

$2110.0 | 2023-05-30 | ||

| Enamine | EN300-695933-1.0g |

4-(2-methylpropyl)-N-(propan-2-yl)aniline |

1369041-12-2 | 1g |

$728.0 | 2023-05-30 | ||

| Enamine | EN300-695933-0.25g |

4-(2-methylpropyl)-N-(propan-2-yl)aniline |

1369041-12-2 | 0.25g |

$670.0 | 2023-05-30 | ||

| Enamine | EN300-695933-0.5g |

4-(2-methylpropyl)-N-(propan-2-yl)aniline |

1369041-12-2 | 0.5g |

$699.0 | 2023-05-30 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01074334-1g |

4-(2-Methylpropyl)-n-(propan-2-yl)aniline |

1369041-12-2 | 95% | 1g |

¥3514.0 | 2023-04-02 | |

| Enamine | EN300-695933-0.1g |

4-(2-methylpropyl)-N-(propan-2-yl)aniline |

1369041-12-2 | 0.1g |

$640.0 | 2023-05-30 |

Benzenamine, N-(1-methylethyl)-4-(2-methylpropyl)- 関連文献

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

Benzenamine, N-(1-methylethyl)-4-(2-methylpropyl)-に関する追加情報

Benzenamine, N-(1-methylethyl)-4-(2-methylpropyl)-

The compound Benzenamine, N-(1-methylethyl)-4-(2-methylpropyl)-, also known by its CAS number 1369041-12-2, is a significant organic chemical with a diverse range of applications in various industries. This compound is characterized by its unique structure, which combines an aromatic amine group with specific alkyl substituents. The presence of the N-(1-methylethyl) and 4-(2-methylpropyl) groups imparts distinct chemical properties, making it a valuable component in numerous chemical processes.

Recent studies have highlighted the importance of this compound in the field of material science. Researchers have explored its potential as a precursor for synthesizing advanced polymers and materials with tailored properties. For instance, the use of Benzenamine, N-(1-methylethyl)-4-(2-methylpropyl)- in the development of high-performance adhesives and coatings has shown promising results. Its ability to form stable bonds under various conditions makes it an ideal candidate for industrial applications where durability and resistance to environmental factors are critical.

In addition to its role in material science, this compound has also gained attention in the pharmaceutical industry. Scientists have investigated its potential as an intermediate in drug synthesis, particularly in the development of bioactive molecules. The compound's structure allows for easy modification, enabling researchers to explore its suitability for targeting specific biological pathways. Recent findings suggest that derivatives of Benzenamine, N-(1-methylethyl)-4-(2-methylpropyl)- may exhibit anti-inflammatory and antioxidant properties, opening new avenues for therapeutic applications.

The synthesis of Benzenamine, N-(1-methylethyl)-4-(2-methylpropyl)- involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. One notable advancement in its synthesis is the use of palladium-catalyzed coupling reactions, which have significantly improved the yield and purity of the compound. This development has not only enhanced its commercial viability but also facilitated further research into its applications.

From an environmental perspective, there is growing interest in understanding the ecological impact of this compound. Studies have been conducted to assess its biodegradability and toxicity levels. Preliminary results indicate that under controlled conditions, Benzenamine, N-(1-methylethyl)-4-(2-methylpropyl)- exhibits moderate biodegradability, suggesting that it can be safely integrated into eco-friendly chemical processes. However, further research is required to fully understand its long-term effects on ecosystems.

In conclusion, Benzenamine, N-(1-methylethyl)-4-(2-methylpropyl)-, with its CAS number 1369041-12-2, stands as a versatile and valuable compound in contemporary chemistry. Its applications span across multiple industries, from materials science to pharmaceuticals, and ongoing research continues to uncover new potentials for this intriguing molecule.

1369041-12-2 (Benzenamine, N-(1-methylethyl)-4-(2-methylpropyl)-) 関連製品

- 100-86-7(2-Methyl-1-phenyl-2-propanol)

- 848070-24-6([4-(hydroxymethyl)piperidin-4-yl]methanol)

- 2770554-14-6((9H-fluoren-9-yl)methyl N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]carbamate)

- 1339885-11-8((2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine)

- 1575-29-7(3-methyl-1-phenyl-1H-indazole)

- 1909306-09-7(tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate)

- 1344368-41-7(4-(1-ethyl-1H-pyrazol-5-yl)methylpiperidine)

- 2648999-27-1(N-2-(aminomethyl)phenyl-5-(bromomethyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine)

- 128540-52-3(2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene)

- 1376047-60-7(methyl 3-(2,2-dimethyl-3-oxo-piperazin-1-yl)propanoate;hydrochloride)